molecular formula C11H14ClFN2O B1448533 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride CAS No. 1461707-59-4

1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride

Cat. No. B1448533
CAS RN: 1461707-59-4
M. Wt: 244.69 g/mol
InChI Key: AAFSHCFLUQNOOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride” is a chemical compound with the molecular formula C11H14ClFN2O and a molecular weight of 244.69 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13FN2O.ClH/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14;/h1-4,10H,5-7,13H2;1H . This indicates the presence of a fluorobenzoyl group attached to a pyrrolidin-3-amine, along with a hydrochloride group.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.

Scientific Research Applications

Environmental Remediation

Amine-functionalized sorbents, which are related to the structure of 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride, have been identified as effective for removing persistent and mobile fluoro-organic chemicals, like PFAS, from water supplies. The removal efficiency depends on the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology. This suggests the potential application of similar amine-functionalized compounds in water treatment and environmental remediation (Ateia et al., 2019).

Chemical Analysis and Sensing

Heterocyclic aromatic amines, like this compound, are significant in the context of chemical analysis. They have been extensively studied for their role in the formation of DNA adducts and as potential carcinogens in biological systems. Techniques such as liquid and gas chromatography coupled with various detection techniques are applied for the quantitative and qualitative analysis of these compounds, highlighting the significance of these structures in the field of chemical analysis and forensic science (Teunissen et al., 2010).

Catalysis

Compounds like this compound are important in catalysis, particularly in C-N bond-forming cross-coupling reactions, which are pivotal in organic synthesis. The review of recyclable copper catalyst systems for these reactions suggests a critical role for compounds with amine functionalities. The physical properties, reactivity, and potential for commercial exploitation of these catalysts are substantial, indicating a significant area of application in chemical industries and organic synthesis (Kantam et al., 2013).

Drug Discovery

The pyrrolidine ring, a core structure in this compound, is extensively utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. Compounds containing the pyrrolidine ring exhibit a wide range of biological activities and target selectivity, making them crucial in the development of new therapeutic agents (Li Petri et al., 2021).

Safety and Hazards

The safety information available indicates that “1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has a GHS07 pictogram, and the signal word is "Warning" .

Mechanism of Action

Target of Action

The primary targets of 1-(4-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(4-fluorophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14;/h1-4,10H,5-7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFSHCFLUQNOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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